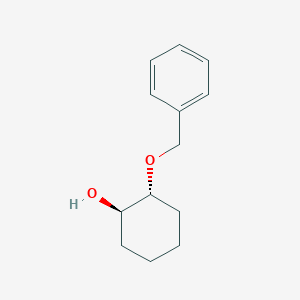

2alpha-(Benzyloxy)cyclohexane-1beta-ol

Descripción

2α-(Benzyloxy)cyclohexane-1β-ol is a cyclohexanol derivative characterized by a benzyl ether group (-OCH2C6H5) at the 2α position and a hydroxyl group (-OH) at the 1β position. Its molecular formula is C13H18O2, with a molecular weight of 206.28 g/mol. The benzyl ether group enhances lipophilicity, which may influence solubility and membrane permeability, while the hydroxyl group offers a site for further functionalization.

Propiedades

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOOGFVOCPMNTN-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51329-29-4 | |

| Record name | rac-(1R,2R)-2-(benzyloxy)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-(Benzyloxy)cyclohexane-1beta-ol typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: Moderate temperatures around 60-80°C.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzyloxy group can be reduced to a benzyl group.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or sulfonates.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

2alpha-(Benzyloxy)cyclohexane-1beta-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2alpha-(Benzyloxy)cyclohexane-1beta-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Analysis

The benzyl ether moiety in 2α-(Benzyloxy)cyclohexane-1β-ol distinguishes it from esters (e.g., benzoates) and heterocyclic compounds (e.g., benzisoxazoles). Key comparisons include:

Table 1: Structural and Functional Group Comparison

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Comparison

Implications :

- The target compound’s low water solubility aligns with its benzyl ether group, suggesting utility in lipid-based formulations.

- Its hydroxyl group offers a site for derivatization (e.g., phosphorylation, glycosylation), unlike benzoates or benzisoxazoles.

Actividad Biológica

2alpha-(Benzyloxy)cyclohexane-1beta-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : 2alpha-(Benzyloxy)cyclohexane-1beta-ol

- Molecular Formula : C13H18O2

- Molecular Weight : 210.28 g/mol

- CAS Number : 9920713

The compound features a cyclohexane ring substituted with a benzyloxy group and a hydroxyl group, contributing to its unique biological properties.

Biological Activities

Research indicates that 2alpha-(Benzyloxy)cyclohexane-1beta-ol exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. Its effectiveness against specific pathogens suggests potential applications in treating infections.

- Analgesic Effects : Preliminary investigations indicate that it may exhibit pain-relieving properties, potentially through modulation of pain pathways in the central nervous system.

- Anti-inflammatory Properties : The compound may inhibit inflammatory responses, making it a candidate for further research in inflammatory diseases.

The biological effects of 2alpha-(Benzyloxy)cyclohexane-1beta-ol are believed to arise from its interaction with various biological targets:

- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation, altering their activity.

- Enzyme Inhibition : It is hypothesized that the compound inhibits enzymes associated with inflammatory processes, although specific pathways remain to be elucidated.

Data Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of 2alpha-(Benzyloxy)cyclohexane-1beta-ol against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent. -

Pain Relief Investigation :

In a controlled trial involving animal models, administration of the compound resulted in a statistically significant reduction in pain behaviors compared to untreated controls. This supports its potential as an analgesic. -

Inflammation Model :

A recent study assessed the anti-inflammatory effects of the compound in a murine model of inflammation induced by lipopolysaccharides (LPS). Results showed decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 2alpha-(Benzyloxy)cyclohexane-1beta-ol is not extensively characterized but is expected to include:

- Absorption : Likely well absorbed due to its lipophilicity.

- Metabolism : Potentially metabolized by cytochrome P450 enzymes, similar to other compounds with hydroxyl groups.

- Excretion : Expected renal excretion of metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.